N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrofuran moiety, and halogenated phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Nitrofuran Formation: The nitrofuran moiety is synthesized by nitration of a furan ring, followed by coupling with the benzoxazole derivative.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzoxazole-nitrofuran intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist to various receptors in biological systems.
Comparison with Similar Compounds
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Properties
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClN3O5/c19-9-1-3-12(20)11(7-9)18-22-13-8-10(2-4-14(13)28-18)21-17(24)15-5-6-16(27-15)23(25)26/h1-8H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQPWZHHODSGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])N=C(O2)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360357 | |
Record name | N-[2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-66-2 | |
Record name | N-[2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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